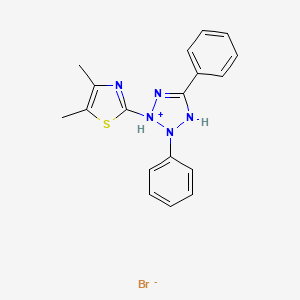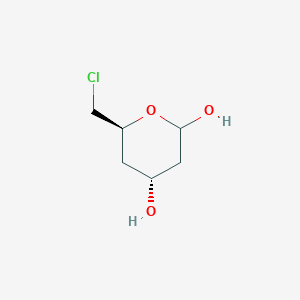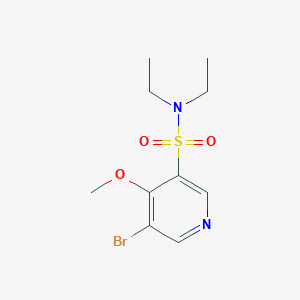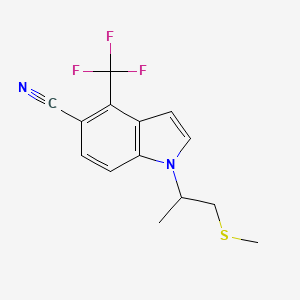
(2E,4E,6E)-3,7-Dimethyl-8-oxo-2,4,6-octatrienoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E,4E,6E)-3,7-Dimethyl-8-oxo-2,4,6-octatrienoic Acid is a chemical compound characterized by its unique structure, which includes multiple conjugated double bonds and a ketone functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E,4E,6E)-3,7-Dimethyl-8-oxo-2,4,6-octatrienoic Acid typically involves the use of organic synthesis techniques. One common method includes the aldol condensation of suitable aldehydes and ketones under basic conditions, followed by dehydration to form the conjugated double bonds. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and can handle the exothermic nature of the aldol condensation reaction. The use of catalysts and optimized reaction conditions can further enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(2E,4E,6E)-3,7-Dimethyl-8-oxo-2,4,6-octatrienoic Acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted derivatives, depending on the nucleophile employed.
Wissenschaftliche Forschungsanwendungen
(2E,4E,6E)-3,7-Dimethyl-8-oxo-2,4,6-octatrienoic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying conjugated systems.
Biology: The compound’s reactivity makes it useful in biochemical assays and as a probe for studying enzyme mechanisms.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of more complex molecules.
Wirkmechanismus
The mechanism by which (2E,4E,6E)-3,7-Dimethyl-8-oxo-2,4,6-octatrienoic Acid exerts its effects involves its ability to participate in various chemical reactions. The compound’s conjugated double bonds and ketone group allow it to interact with biological molecules, potentially affecting cellular processes such as signal transduction and gene expression. The exact molecular targets and pathways involved depend on the specific context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2E,4E,6E,8E)-3,7-Dimethyl-9-(2,6,6-trimethylcyclohex-1-en-1-yl)nona-2,4,6,8-tetraenoic acid: This compound has a similar structure but includes an additional conjugated double bond and a cyclohexene ring.
(2E,4E)-hexa-2,4-dienoic acid: This compound has fewer conjugated double bonds and lacks the ketone functional group.
Uniqueness
(2E,4E,6E)-3,7-Dimethyl-8-oxo-2,4,6-octatrienoic Acid is unique due to its specific arrangement of conjugated double bonds and the presence of a ketone group. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C10H12O3 |
|---|---|
Molekulargewicht |
180.20 g/mol |
IUPAC-Name |
(2E,4E,6E)-3,7-dimethyl-8-oxoocta-2,4,6-trienoic acid |
InChI |
InChI=1S/C10H12O3/c1-8(6-10(12)13)4-3-5-9(2)7-11/h3-7H,1-2H3,(H,12,13)/b4-3+,8-6+,9-5+ |
InChI-Schlüssel |
VQLCUUASBUHEIK-GHKPMGPJSA-N |
Isomerische SMILES |
C/C(=C\C(=O)O)/C=C/C=C(\C)/C=O |
Kanonische SMILES |
CC(=CC(=O)O)C=CC=C(C)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Bromo-1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B11825283.png)




![2-(3-acetyl-5-methylpyrrolo[2,3-c]pyridin-1-yl)acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B11825311.png)





